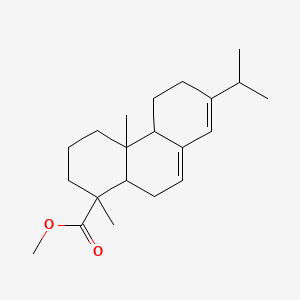

Methyl abieta-7,13-dien-18-oate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl abieta-7,13-dien-18-oate is an organic compound with the molecular formula C21H32O2 and a molecular weight of 316.4776 g/mol . It is a methyl ester derivative of abietic acid, a naturally occurring resin acid found in rosin. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl abieta-7,13-dien-18-oate can be synthesized through the esterification of abietic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions generally include heating the mixture under reflux to ensure complete conversion of the acid to its ester form.

Industrial Production Methods

In industrial settings, the production of this compound involves the large-scale esterification of wood rosin with methanol. The process is optimized to achieve high yields and purity of the final product. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl abieta-7,13-dien-18-oate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols. Substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

Methyl abieta-7,13-dien-18-oate has several scientific research applications:

Chemistry: It is used as a starting material for the synthesis of other organic compounds and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of adhesives, coatings, and other industrial products due to its chemical stability and desirable properties

Mechanism of Action

The mechanism of action of methyl abieta-7,13-dien-18-oate involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, or other proteins. This interaction can lead to changes in cellular signaling pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl abieta-7,13-dien-18-oate can be compared with other similar compounds, such as:

Methyl abietate: Another methyl ester derivative of abietic acid with similar chemical properties and applications.

Abietic acid: The parent compound from which this compound is derived.

Other resin acids: Compounds like dehydroabietic acid and pimaric acid, which share structural similarities and are found in rosin.

This compound is unique due to its specific ester structure, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

Methyl abieta-7,13-dien-18-oate is a terpenoid compound derived from abietic acid, primarily found in pine resin. Its unique structure, characterized by a bicyclic framework, contributes to its notable biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C21H32O2 and a molecular weight of approximately 316.48 g/mol. Its structure features a complex arrangement typical of terpenoids, which is crucial for its biological interactions and activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives of abietic acid, this compound demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of cell wall synthesis.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in various studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests that the compound may modulate inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases .

Antioxidant Activity

This compound also exhibits antioxidant properties. Studies have reported that it can scavenge free radicals and reduce oxidative stress markers in cellular models. This activity is attributed to its ability to donate electrons and stabilize free radicals, thereby preventing cellular damage .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound's biological activity, it can be compared with related compounds derived from abietic acid:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Abietic Acid | Parent compound; contains a carboxylic acid group | Antitumor, anti-inflammatory |

| Methyl 11,12-dihydroxyabietate | Hydroxylated derivative; antioxidant properties | Strong antioxidant |

| Dihydroabietic Acid | Reduced form of abietic acid; less reactive | Antimicrobial |

| Methyl Abieta-8(14),11(12)-diene | Different double bond positioning | Potentially different biological activities |

This compound stands out due to its specific structural features that enhance its biological activities compared to these similar compounds .

The biological effects of this compound are mediated through its interaction with various molecular targets. It is believed to bind to enzymes and receptors involved in inflammatory responses and microbial defense mechanisms. This interaction can lead to modulation of signaling pathways associated with cell proliferation and apoptosis .

Case Studies

- Antimicrobial Efficacy : A study conducted by González et al. (2009) evaluated the antimicrobial activity of various derivatives of abietic acid against herpes simplex virus type 1 (HSV-1). This compound showed significant antiviral activity with an IC50 value below 100 mg/mL .

- Anti-inflammatory Effects : Another investigation assessed the anti-inflammatory effects of this compound in a murine model of arthritis. The results indicated a reduction in joint swelling and pain scores in treated animals compared to controls .

- Antioxidant Studies : Research highlighted by Smolecule (2024) demonstrated that this compound effectively reduced oxidative stress markers in human fibroblast cells exposed to hydrogen peroxide.

Properties

IUPAC Name |

methyl 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h8,13-14,17-18H,6-7,9-12H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXRPXGVKBHGQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10859243 |

Source

|

| Record name | Methyl abieta-7,13-dien-18-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.